1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a fluoro-substituted phenyl ring, and a dihydropyridine core
Mechanism of Action
Benzyl Compounds
The benzyl group in this compound is a common feature in many bioactive molecules. Benzyl groups can participate in various chemical reactions, such as oxidation and substitution . These reactions can potentially modify the compound’s activity and interactions with biological targets.
Fluorinated Compounds
The presence of fluorine atoms in this compound is noteworthy. Fluorine is often incorporated into drug molecules to improve their stability, potency, and selectivity. The trifluoromethyl group, in particular, is known to play an important role in pharmaceuticals, agrochemicals, and materials .
Pyridine Derivatives
Pyridine is a basic heterocyclic compound that is often found in bioactive molecules. Pyridine derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include using more efficient catalysts, scaling up the reaction, and employing continuous flow techniques to enhance the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzylamine: A compound with similar functional groups used in various chemical reactions.
Uniqueness
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a dihydropyridine core with a fluoro-substituted phenyl ring and a benzyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-17-8-7-15(10-16(17)20(22,23)24)25-19(28)14-6-9-18(27)26(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQBSBAJJDIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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